4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Ala-D-Glu-OBzl can be synthesized through the condensation of the N-hydroxysuccinimidyl ester of Boc-L-Ala with the γ-benzyl ester of D-Glu in the presence of sodium bicarbonate (NaHCO3). This reaction is followed by amidation to obtain the desired compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for Boc-Ala-D-Glu-OBzl are not extensively documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides, including Boc-Ala-D-Glu-OBzl, by sequentially adding amino acids to a growing peptide chain anchored to a solid support .
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-D-Glu-OBzl undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Deprotection: The Boc (tert-butoxycarbonyl) protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acids and amines.
Deprotection: Removal of the Boc group to yield the free amine.
Substitution: Formation of new ester or amide derivatives
Scientific Research Applications
Boc-Ala-D-Glu-OBzl has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Protein-Protein Interactions: Investigating the binding mechanisms between proteins, enzymes, and small molecules.
Enzyme-Substrate Interactions: Studying the interactions between enzymes and their substrates.
Protein-Ligand Interactions: Exploring the binding affinity of proteins to various ligands .
Mechanism of Action
The mechanism of action of Boc-Ala-D-Glu-OBzl centers around its ability to form hydrogen bonds and covalent bonds with a diverse array of substrates. The specific amino acids in the compound, such as alanine and glutamic acid, enable it to interact with proteins, enzymes, and small molecules. This binding affinity is crucial for its role in peptide synthesis and protein interaction studies .
Comparison with Similar Compounds
Similar Compounds
Boc-Glu-OBzl: An N-terminal protected amino acid used in solid-phase peptide synthesis.
Boc-L-Ala-D-iGln-OBzl: A derivative obtained by condensing Boc-L-Ala with the γ-benzyl ester of D-Glu
Uniqueness
Boc-Ala-D-Glu-OBzl is unique due to its specific combination of alanine and D-glutamic acid, which imparts distinct properties and reactivity. Its ability to form stable peptide bonds and interact with a wide range of substrates makes it a valuable tool in peptide synthesis and biochemical research .
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJVLAANHASBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.